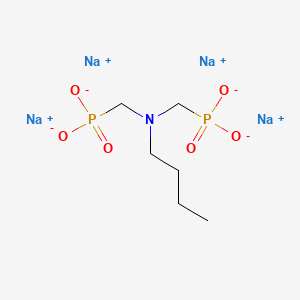
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes both sulfur and phosphorus atoms, making it a subject of interest in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of appropriate alcohols and thiols with phosphorus pentasulfide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This involves the addition of hydrogen or removal of oxygen, often resulting in the formation of thiols or phosphines.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, thiols, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.
Biology: It can be used in the study of enzyme mechanisms involving sulfur and phosphorus atoms.
Mecanismo De Acción
The mechanism by which 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and phosphorus atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl-propan-2-yloxy-sulfanylidene-sulfido-lambda5-phosphane
- 1-[(2-Methylpropyl)sulfanyl]propan-2-one
- Dihydroxyacetone phosphate dilithium salt
Uniqueness
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Propiedades
Número CAS |
125643-59-6 |
|---|---|
Fórmula molecular |
C7H17O2PS2 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
2-methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS2/c1-6(2)5-8-10(11,12)9-7(3)4/h6-7H,5H2,1-4H3,(H,11,12) |
Clave InChI |
IYQRQKHKWJUYEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=S)(OC(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B12800057.png)

![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
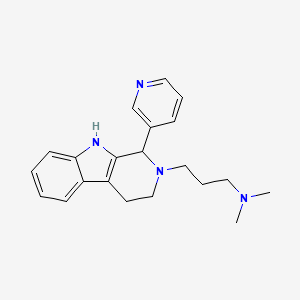
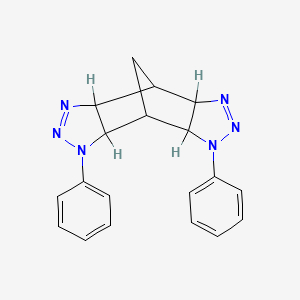
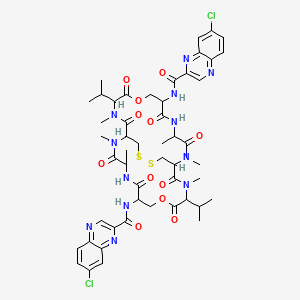
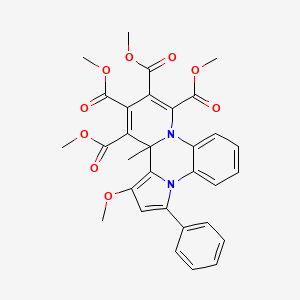

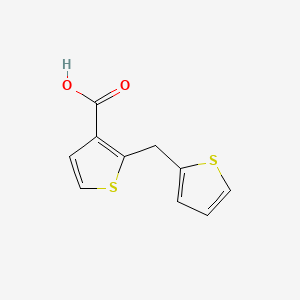


![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)

